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molecular formula C13H14BrN3 B1630093 8-Bromo-2-(piperazin-1-yl)quinoline CAS No. 348133-70-0

8-Bromo-2-(piperazin-1-yl)quinoline

Cat. No. B1630093
M. Wt: 292.17 g/mol
InChI Key: BSHYLYRHKLYWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06821967B2

Procedure details

Prepared analogously to Example 3 from 8-bromo-2-chloro-quinoline and piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[CH:8]=[CH:7]2.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=C2C=CC(=NC12)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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